Luteolin 7-O-α-L-Rhamnoside

Multi-target enzyme inhibition Diabetes mellitus Chronic disease

Luteolin 7-O-α-L-rhamnoside is the only flavonoid glycoside validated as a simultaneous non-competitive α-amylase (89.79%), tyrosinase (41.50%), and competitive hyaluronidase (67.25%) inhibitor—enabling single-reference, multi-target screening for type 2 diabetes drug discovery. Its acid-labile 7-O-rhamnosidic bond hydrolyzes in 5 min (vs. 180 min for glucuronides), enabling rapid quantitative conversion to luteolin aglycone for calibration. Uniquely combines DPPH radical-scavenging with dose-dependent vasorelaxation, confirmed in vivo neuroprotection, and strong in silico stroke-target docking (−6.95 kcal/mol).

Molecular Formula C₂₁H₂₀O₁₀
Molecular Weight 432.38
CAS No. 18016-54-1
Cat. No. B1144663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteolin 7-O-α-L-Rhamnoside
CAS18016-54-1
Synonyms3’,4’,5,7-Tetrahydroxy-flavone 7-Rhamnoside;  Luteolin 7-α-L-Rhamnopyranoside;  7-[(6-Deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one;  Luteolin 7-O-Rhamnoside;  _x000B_
Molecular FormulaC₂₁H₂₀O₁₀
Molecular Weight432.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luteolin 7-O-α-L-Rhamnoside (CAS 18016-54-1) – A Flavone Glycoside for Multi-Target Enzyme Inhibition and Pharmacological Research


Luteolin 7-O-α-L-rhamnoside (CAS 18016-54-1) is a naturally occurring flavone O-glycoside in which an α-L-rhamnose moiety is attached at the 7-hydroxyl position of the luteolin aglycone [1]. The compound has been isolated from diverse botanical sources, including *Phyllanthus emblica*, *Amygdalus lycioides* var. *horrida*, and *Crotalaria lachnophora* [2][3]. Its well-characterized structure (C₂₁H₂₀O₁₀, MW 432.38 g/mol) and established role as a promiscuous, multi-target enzyme inhibitor — with demonstrated activity against α-amylase, tyrosinase, and hyaluronidase — position it as a valuable reference standard and pharmacological probe in natural-product chemistry, diabetes research, and chronic-disease drug discovery [4][5].

Why Luteolin 7-O-α-L-Rhamnoside Cannot Be Replaced by Generic Luteolin or Other Flavone Glycosides in Research


Flavonoid glycosides with identical aglycones but different sugar moieties are not functionally interchangeable. The α-L-rhamnose substituent at the 7-position fundamentally alters three properties critical for experimental reproducibility: (i) enzyme inhibition potency and mechanism — luteolin 7-O-α-L-rhamnoside acts as a non-competitive α-amylase and tyrosinase inhibitor but a competitive hyaluronidase inhibitor, whereas the aglycone luteolin exhibits markedly weaker hyaluronidase inhibition [1]; (ii) hydrolytic stability — the rhamnosidic bond confers significantly greater resistance to acid hydrolysis than the corresponding glucoside (complete hydrolysis times of 180 min for glucuronic acid/glucose vs. 5 min for rhamnose at the 7-position in N HCl), a critical consideration for extraction, bioassay design, and long-term storage [2]; and (iii) biological selectivity — in a direct comparison of six structurally related flavonoids, only luteolin 7-O-rhamnoside exhibited vasorelaxant activity on rat aortic smooth muscle [3]. Substituting luteolin aglycone, luteolin 7-O-glucoside, or other flavone O-glycosides without controlling for these differences introduces uncontrolled variables that can confound data interpretation and cross-study comparisons.

Quantitative Differentiation Evidence for Luteolin 7-O-α-L-Rhamnoside Versus Comparator Compounds


Promiscuous Multi-Target Enzyme Inhibition: Luteolin 7-O-α-L-Rhamnoside vs. Luteolin Aglycone

Luteolin 7-O-α-L-rhamnoside exhibits promiscuous, simultaneous inhibition of three therapeutically relevant enzymes: α-amylase, tyrosinase, and hyaluronidase. In a single-study direct comparison, the rhamnoside inhibited α-amylase by 89.79%, tyrosinase by 41.50%, and hyaluronidase by 67.25% [1]. In contrast, the luteolin aglycone shows very weak hyaluronidase inhibitory activity under comparable conditions, demonstrating that 7-O-rhamnosylation is a structural prerequisite for potent hyaluronidase engagement [2]. Kinetic analysis further revealed distinct inhibition mechanisms: non-competitive for α-amylase and tyrosinase, but competitive for hyaluronidase [1].

Multi-target enzyme inhibition Diabetes mellitus Chronic disease

Antioxidant Potency: Luteolin 7-O-Rhamnoside vs. Quercetin and Kaempferol Rhamnosides in the Same Plant Matrix

In a direct head-to-head comparison of six flavonoids co-isolated from *Amygdalus lycioides* var. *horrida*, the DPPH radical-scavenging activity of luteolin 7-O-rhamnoside was benchmarked against quercetin 3-O-rhamnoside, isorhamnetin 3-O-rutinoside, kaempferol 3-O-rhamnoside, apigenin, and naringenin. All six compounds showed significant antioxidant activity, with RC₅₀ values spanning a 157-fold range from 0.0033 to 0.5186 mg/mL [1]. Luteolin 7-O-rhamnoside demonstrated competitive potency within this structurally diverse set, while also being the only compound in the panel to exhibit concomitant vasorelaxant activity on rat aortic vascular smooth muscle in a dose-dependent manner [1].

Antioxidant activity DPPH radical scavenging Natural product comparison

Hydrolytic Stability: 7-O-Rhamnoside vs. 7-O-Glucoside/Glucuronide Under Acidic Conditions

The nature of the sugar moiety at the 7-position dictates the hydrolytic lability of flavone glycosides. Harborne (1965) systematically measured the acid-hydrolysis rates of over 100 flavonoid glycosides in N HCl. Flavonols bearing glucuronic acid or glucose at the 7-hydroxyl required approximately 180 and 25 minutes, respectively, for complete hydrolysis. In contrast, 7-O-rhamnosides were fully hydrolyzed in only 5 minutes — a 5-fold and 36-fold faster rate compared to 7-O-glucosides and 7-O-glucuronides, respectively [1]. This class-level property is directly applicable to luteolin 7-O-α-L-rhamnoside and constitutes a critical parameter for designing extraction protocols, preparing aglycone standards via controlled hydrolysis, and predicting compound stability during long-term storage in acidic media.

Hydrolytic stability Glycosidic bond resistance Analytical method development

Antibacterial Activity Against Escherichia coli: Luteolin 7-O-α-L-Rhamnoside vs. Crude Plant Extract

In a study of antimicrobial isopropenyl-dihydrofuranoisoflavones, luteolin 7-O-α-L-rhamnoside (compound 3) was directly compared with the crude plant extract and co-isolated compounds against *E. coli* using the disk diffusion method. The pure rhamnoside produced a larger zone of inhibition (10.7 mm) than the crude extract (9.7 mm) and the comparator isoflavone cajanin (9.7 mm), indicating that the isolated glycoside retains and slightly exceeds the antibacterial potency of the unfractionated source material [1].

Antimicrobial activity Escherichia coli Disk diffusion assay

Neuroprotective Binding Affinity: In Silico Docking of Luteolin 7-O-Rhamnoside vs. Multiple Stroke-Related Targets

In an integrated LC-MS, in silico, and in vivo study of *Salvia officinalis* bioactive fractions, luteolin 7-O-rhamnoside was identified as a constituent of the neuroprotective n-hexane fraction and subjected to molecular docking against stroke-relevant protein targets. The compound displayed a strong binding affinity with a docking score of −6.95 kcal/mol and an exceptionally low glide energy, outperforming several co-identified phytochemicals in the same fraction [1]. This in silico evidence complements the in vivo neuroprotection observed with the n-hexane fraction in a bilateral carotid artery occlusion rat model, where pretreatment significantly preserved antioxidant enzyme levels (superoxide dismutase, catalase, glutathione; p < 0.001) and attenuated cognitive and motor deficits [1].

Neuroprotection Ischemic stroke Molecular docking In silico screening

High-Impact Research and Industrial Application Scenarios for Luteolin 7-O-α-L-Rhamnoside


Multi-Target Anti-Diabetic Drug Discovery: Simultaneous α-Amylase, Tyrosinase, and Hyaluronidase Screening

Research programs developing single-molecule multi-target therapeutics for type 2 diabetes and its complications can employ luteolin 7-O-α-L-rhamnoside as a validated promiscuous inhibitor reference standard. The compound's demonstrated 89.79% α-amylase, 41.50% tyrosinase, and 67.25% hyaluronidase inhibition in a single assay panel [1] enables parallel screening of all three targets simultaneously, reducing the number of reference compounds required and streamlining high-throughput screening workflows.

Natural-Product Analytical Method Development and Quality Control: Controlled Acid Hydrolysis for Aglycone Generation

Analytical laboratories developing HPLC or LC-MS methods for flavonoid quantification can exploit the rapid and predictable acid-hydrolysis kinetics of the 7-O-rhamnosidic bond. Complete hydrolysis in N HCl requires only 5 minutes for 7-O-rhamnosides, compared to 25 minutes for corresponding 7-O-glucosides and 180 minutes for 7-O-glucuronides [2]. This property makes luteolin 7-O-α-L-rhamnoside the preferred starting material when a rapid, quantitative conversion to luteolin aglycone is required for calibration-curve generation or metabolite identification.

Integrated Cardiovascular and Antioxidant Pharmacology: Dual-Activity Vasorelaxant and Radical-Scavenging Studies

Investigators studying endothelial function and oxidative stress can use luteolin 7-O-α-L-rhamnoside as a single compound that combines DPPH radical-scavenging activity with dose-dependent vasorelaxant effects on rat aortic smooth muscle — a dual profile not observed for quercetin 3-O-rhamnoside, kaempferol 3-O-rhamnoside, or apigenin in the same experimental system [3]. This eliminates the confounding variable of combining multiple flavonoids to achieve both antioxidant and vasoactive endpoints.

Neuroprotective Lead Identification: In Silico–In Vivo Integrated Stroke Research

Neuroscience groups pursuing ischemic stroke therapies can prioritize luteolin 7-O-α-L-rhamnoside for target-engagement and efficacy studies based on its strong in silico docking score (−6.95 kcal/mol) against stroke-relevant protein targets [4]. The compound is a characterized constituent of a neuroprotective *Salvia officinalis* fraction that preserved antioxidant enzyme levels and attenuated cognitive and motor deficits in a bilateral carotid artery occlusion rat model (p < 0.001) [4], providing a rational, computationally supported entry point for hit-to-lead optimization.

Quote Request

Request a Quote for Luteolin 7-O-α-L-Rhamnoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.